[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate
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Overview
Description
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate involves multiple steps. The starting materials typically include steroids or similar compounds, which undergo a series of chemical reactions such as hydroxylation, methylation, and sulfonation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of sulfonate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate
- [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-hydroxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate
Uniqueness
The uniqueness of [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
1259-03-6 |
---|---|
Molecular Formula |
C26H46O6S2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate |
InChI |
InChI=1S/C26H46O6S2/c1-7-8-17(2)21-11-12-22-20-10-9-18-15-19(31-33(5,27)28)13-14-25(18,3)23(20)16-24(26(21,22)4)32-34(6,29)30/h17-24H,7-16H2,1-6H3/t17-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 |
InChI Key |
IBZKANYXDGSDQH-VDWIOFMPSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)C)C)OS(=O)(=O)C)C |
Canonical SMILES |
CCCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)C)C)OS(=O)(=O)C)C |
Origin of Product |
United States |
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